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Introduction
MK-8141, also known as ACT-077825, is a direct renin inhibitor that was investigated for the

treatment of hypertension. Developed in collaboration by Actelion and Merck & Co., it reached

Phase II clinical trials. As the first and rate-limiting step in the renin-angiotensin-aldosterone

system (RAAS), renin presents a prime target for antihypertensive therapy. Direct renin

inhibition offers a theoretical advantage over other RAAS-targeting drugs, such as angiotensin-

converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), by preventing

the initial formation of angiotensin I and the subsequent compensatory rise in plasma renin

activity. However, the clinical development of MK-8141 was met with challenges, as it did not

demonstrate significant blood pressure-lowering efficacy in hypertensive patients. This

document provides a comprehensive overview of the available pharmacological data for MK-
8141.

Chemical Properties
Property Value

Chemical Formula C35H39Cl2N3O3

Molecular Weight 620.61 g/mol

CAS Number 903579-36-2
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Pharmacodynamics
The primary mechanism of action of MK-8141 is the direct inhibition of the enzyme renin. Renin

is an aspartyl protease that cleaves angiotensinogen to form angiotensin I. This is the initial

and rate-limiting step of the RAAS cascade, which ultimately leads to the production of

angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.

A key pharmacodynamic finding for MK-8141 is its differential effect on immunoreactive active

renin and plasma renin activity. Clinical studies have shown that MK-8141 can lead to a

substantial, sevenfold increase in the levels of immunoreactive renin (ir-AR)[1][2][3]. However,

this did not translate into a sustained decrease in plasma renin activity (PRA), which is a

measure of the enzyme's functional capacity to generate angiotensin I[1][2][3]. This lack of

durable PRA suppression is believed to be a primary reason for the observed lack of

antihypertensive efficacy[1][3].

Clinical Efficacy
The antihypertensive efficacy of MK-8141 was evaluated in a Phase II, double-blind, placebo-

and active-comparator-controlled study in patients with hypertension. The study compared two

doses of MK-8141 (250 mg and 500 mg once daily) with placebo and the ACE inhibitor

enalapril (20 mg once daily) over a four-week period[1][3]. The primary endpoint was the

change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP)[1].

The study results, summarized in the table below, showed that neither dose of MK-8141
produced a statistically significant reduction in ambulatory DBP or systolic blood pressure

(SBP) compared to placebo. In contrast, enalapril demonstrated a significant lowering of both

DBP and SBP[1][3].

Treatment Group

Change from Baseline in
24-hour Mean Ambulatory
DBP (mmHg) (95% CI) vs.
Placebo[1]

Change from Baseline in
24-hour Mean Ambulatory
SBP (mmHg) (95% CI) vs.
Placebo[1]

MK-8141 250 mg -1.6 (-4.2, 1.1) Not reported as significant

MK-8141 500 mg -1.1 (-3.9, 1.6) Not reported as significant

Enalapril 20 mg -4.9 (-7.5, -2.2) -6.7 (-10.5, -2.8)
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MK-8141 was generally well-tolerated in this study[1][3].

Pharmacokinetics
Pharmacokinetic properties of MK-8141 were assessed in healthy volunteers. A first-in-human

study with single oral doses ranging from 1 to 1000 mg demonstrated dose-dependent

increases in Cmax and AUC. The mean terminal half-life (t1/2) was approximately 28.7 hours,

supporting the potential for once-daily dosing.

A study was also conducted to evaluate the effect of the CYP3A4 inhibitor diltiazem on the

pharmacokinetics of MK-8141. The results suggested a marked effect of diltiazem on the

systemic exposure to MK-8141, likely through the inhibition of CYP3A4-mediated metabolism.

Experimental Protocols
Phase II Clinical Trial in Hypertensive Patients (NCT00543413)[1][3]

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled,

parallel-group study.

Participants: 195 patients with hypertension (trough sitting diastolic blood pressure ≥92 to

<105 mm Hg, trough sitting systolic blood pressure <170 mm Hg, and 24-hour mean

diastolic blood pressure [DBP] ≥80 mm Hg).

Treatment Arms:

MK-8141 250 mg once daily

MK-8141 500 mg once daily

Enalapril 20 mg once daily

Placebo once daily

Treatment Duration: 4 weeks.

Primary Endpoint: Change from baseline in 24-hour mean ambulatory DBP.
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Secondary Endpoints: Change from baseline in 24-hour mean ambulatory SBP, and trough

sitting DBP and SBP.

Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring and trough

office blood pressure measurements.

Signaling Pathways and Workflows

Angiotensinogen Angiotensin I (cleavage) Angiotensin II (conversion) AT1 Receptor (activates)

Renin

ACE

Vasoconstriction

Aldosterone Secretion
MK-8141  (inhibits)

Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by MK-
8141.
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Caption: Generalized workflow for the development of a renin inhibitor like MK-8141.
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Conclusion
MK-8141 is a direct renin inhibitor that, despite showing a clear pharmacodynamic effect on

immunoreactive renin levels, failed to produce a sustained decrease in plasma renin activity

and, consequently, did not demonstrate significant antihypertensive efficacy in a Phase II

clinical trial. The publicly available data on MK-8141 is largely limited to the outcomes of its

clinical development program, with a notable absence of detailed preclinical data, such as in

vitro potency (IC50, Ki) and in vivo efficacy in animal models. This lack of foundational data in

the public domain is not uncommon for drug candidates that do not advance to later stages of

clinical development. The experience with MK-8141 underscores the complexity of translating a

targeted enzymatic inhibition into a clinically meaningful therapeutic effect in the intricate

physiological system of blood pressure regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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